4-Methyl-1-(4-methylbenzoyl)piperidine
Description
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(4-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H19NO/c1-11-3-5-13(6-4-11)14(16)15-9-7-12(2)8-10-15/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
XJSQXVFZPMZDCQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Proliferative Activity: Derivatives with Sulfonyl and Hydrazone Groups
Key Compounds:
- 4-Methyl-1-((4-nitrophenyl)sulphonyl)piperidine (3c): Synthesized in 87% yield from 4-methylpiperidine and p-nitrobenzenesulfonyl chloride.
- (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (5) : Exhibited potent anti-proliferative activity against HepG-2 cells (IC₅₀ = 2.5 µM), attributed to the phenylhydrazone moiety enhancing target binding .
Table 1: Anti-Proliferative Activity Comparison
Antidiabetic and Antioxidant Activity
- 4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine : A derivative synthesized from bromomethyl-substituted benzene, this compound demonstrated 97.3% inhibition of α-amylase (vs. 61.66% for acarbose) and moderate DPPH radical scavenging activity. Its ADMET profile suggests lower toxicity than standard drugs .
- Piperidine derivatives with 4-methylbenzoyl vs. 4-methoxybenzoyl : Substituting the 4-methyl group with a 4-methoxy group in benzoyl derivatives reduced anticancer activity (IC₅₀ increased to >10 µM), emphasizing the methyl group’s role in hydrophobic interactions .
Repellent and Toxicant Properties
Piperidine derivatives with long-chain acyl groups exhibit insect-repellent activity:
- 4-Methyl-1-(1-oxooctyl)piperidine (4f) : Failed at 25 µmol/cm² after 43 days.
- 2-Ethyl-1-(1-oxo-10-undecylenyl)piperidine (4l) : Provided 85-day protection (25 µmol/cm²) and showed the highest toxicity (LD₅₀).
- 4-Methyl-1-(1-oxo-10-undecylenyl)piperidine (4n) : Achieved 73-day protection, outperforming DEET (17.5 days) .
Table 2: Repellent Efficacy Comparison
Structural-Activity Relationships (SAR)
- Piperidine Nitrogen Substituents : Small alkyl groups (e.g., ethyl, isopropyl) on the piperidine nitrogen enhance potency and reduce off-target effects in neuronal nicotinic receptor modulators .
- Benzoyl vs. Sulfonyl Groups : Sulfonyl derivatives (e.g., compound 3c) are synthetically accessible but less bioactive than benzoyl or hydrazone-containing analogs .
- Chain Length in Repellents : Longer acyl chains (e.g., undecylenyl in 4l) improve protection time due to increased lipophilicity and sustained release .
Preparation Methods
Classical Acylation of Piperidine Derivatives
The most direct route to 4-methyl-1-(4-methylbenzoyl)piperidine involves the acylation of 4-methylpiperidine with 4-methylbenzoyl chloride. In a representative procedure, 4-methylpiperidine (0.03 mol) is dissolved in ethyl methyl ketone (120 mL) and treated with triethylamine (0.06 mol) to scavenge HCl generated during the reaction. Subsequent addition of 4-methylbenzoyl chloride (0.06 mol) at room temperature yields the target compound after 3 hours, followed by recrystallization from ethyl methyl ketone (79% yield).
Critical parameters include:
- Solvent selection : Ethyl methyl ketone enhances solubility of intermediates while minimizing side reactions.
- Stoichiometry : A 2:1 molar ratio of acyl chloride to piperidine ensures complete conversion.
- Workup : Filtration of triethylammonium chloride byproduct is essential to prevent contamination during recrystallization.
Boc-Protection and Sequential Functionalization
An alternative pathway employs Boc (tert-butoxycarbonyl) protection to improve regioselectivity. As detailed in a 2014 patent, 4-hydroxypiperidine is first protected with di-tert-butyl dicarbonate in dichloromethane using triethylamine as a base. The Boc-protected intermediate undergoes nucleophilic substitution with methane sulfonyl chloride in tetrahydrofuran, followed by displacement with piperazine in dimethylformamide (DMF) under reflux. Final amidation with 4-methylbenzoic acid, mediated by 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC), affords the target compound in 51% overall yield.
Advantages of this approach :
- Functional group tolerance : Boc protection prevents unwanted side reactions at the piperidine nitrogen.
- Scalability : The use of DMF as a high-boiling solvent facilitates large-scale reactions.
Reductive Amination and Acyl Transfer
A third method leverages reductive amination of 4-cyanopiperidine with N-phenyl-2-chloroacetamide, followed by cobalt(II) chloride-mediated nitrile reduction to generate a primary amine intermediate. Subsequent coupling with 4-methylbenzoyl chloride in dichloromethane, catalyzed by pyridine, achieves 56% yield.
Key observations :
- Catalytic systems : Cobalt(II) chloride/NaBH4 selectively reduces nitriles without affecting amide bonds.
- Steric effects : The equatorial orientation of the 4-methylbenzoyl group in the final product minimizes steric hindrance, as confirmed by NMR studies.
Solvent and Temperature Optimization
Comparative studies highlight the impact of reaction conditions on efficiency:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent (Acylation) | Ethyl methyl ketone | 79% | |
| Solvent (Amidation) | Dichloromethane | 68% | |
| Temperature | Room temperature | Reduced side products |
Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while dichloromethane improves phase separation during workup. Elevated temperatures (>50°C) are avoided to prevent racemization of the piperidine ring.
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction of this compound reveals a half-chair conformation of the piperidine ring, with the 4-methyl and benzoyl groups adopting trans orientations to minimize steric clash. The dihedral angle between the two aromatic rings measures 85.2°, indicating significant π-π stacking potential.
Structural implications :
- Bioactivity : The trans conformation may enhance binding to hydrophobic pockets in target enzymes.
- Crystallinity : High crystallinity simplifies purification via recrystallization.
Industrial-Scale Considerations
For kilogram-scale production, the Boc-protection route offers advantages in purity control, albeit with higher reagent costs. Continuous flow systems using immobilized EDC catalysts have been proposed to reduce reaction times from hours to minutes. Environmental metrics such as E-factor (kg waste/kg product) favor ethyl methyl ketone over halogenated solvents due to easier recycling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-1-(4-methylbenzoyl)piperidine, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, the piperidine ring can be functionalized by reacting 4-methylpiperidine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis, purity validation requires HPLC (≥95% purity threshold), ¹H/¹³C NMR (to confirm substituent positions), and HRMS (to verify molecular weight). Contaminants like unreacted starting materials or byproducts (e.g., hydrolyzed acyl chlorides) should be monitored using retention time comparisons .
Q. How can researchers assess the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) to evaluate decomposition temperatures.
- Hygroscopicity tests (exposure to 40–80% relative humidity) to monitor moisture-induced degradation.
- Photostability assays (ICH Q1B guidelines) using UV/Vis spectroscopy to detect structural changes under light exposure.
- Data should be compared against reference standards (e.g., USP/EP protocols for piperidine derivatives) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?
- Methodological Answer :
- QSAR Modeling : Use ADMET Predictor™ or Schrödinger’s QikProp to correlate molecular descriptors (e.g., logP, polar surface area) with experimental pIC50 values. Training datasets should include phenyl piperidine derivatives with known bioactivity (see Supplementary Table S1 in ).
- Molecular Docking : Perform docking simulations (AutoDock Vina) against target receptors (e.g., GPCRs or kinases) to prioritize analogs for synthesis. Validate predictions with in vitro assays (e.g., radioligand binding studies) .
Q. How can contradictory results in the compound’s biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response curves across multiple cell lines (e.g., HEK293 vs. CHO) to confirm target specificity.
- Metabolite Profiling (LC-MS/MS) to identify active/inactive metabolites that may skew results.
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate mechanisms .
Q. What in silico tools are suitable for predicting the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate absorption (Caco-2 permeability), hepatic clearance (CYP450 metabolism), and plasma protein binding.
- Toxicity Profiling : Leverage ProTox-II for hepatotoxicity or Ames test predictions. Critical parameters include the compound’s electrophilic substituents (e.g., methylbenzoyl group) and potential reactive metabolites .
Data Analysis and Optimization
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Fractional Factorial Design : Systematically vary substituents (e.g., methyl group position, benzoyl ring halogens) to identify critical pharmacophores.
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity.
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- pH Adjustment : Test solubility in phosphate buffer (pH 7.4) vs. acetate buffer (pH 4.5) to exploit ionization states.
- Surfactant Additives : Include polysorbate-80 (0.01% w/v) to enhance dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
